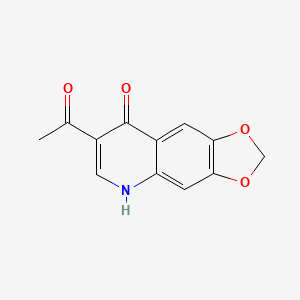

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl-

Description

"1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl-" (CAS 34841-19-5) is a fused heterocyclic compound featuring a 1,3-dioxolane ring annulated to a quinolin-8-one backbone, with an acetyl substituent at position 7 (Fig. 1). Its molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.2042 g/mol .

Structure

3D Structure

Properties

CAS No. |

34841-19-5 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

7-acetyl-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |

InChI |

InChI=1S/C12H9NO4/c1-6(14)8-4-13-9-3-11-10(16-5-17-11)2-7(9)12(8)15/h2-4H,5H2,1H3,(H,13,15) |

InChI Key |

OIGOIFAZOIJSAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Cyclization

The Friedländer annulation is a cornerstone for constructing the quinoline core. A domino nitro reduction-Friedländer cyclization strategy has been employed to synthesize 3-acetylquinoline derivatives. For example, o-nitrobenzaldehyde derivatives react with 4,4-dimethoxybutan-2-one in the presence of tin chloride, achieving cyclization at 353 K under anhydrous conditions. This method yields 3-acetylquinolines with moderate to high efficiency (60–75% yield).

Key Reaction Parameters:

-

Catalyst : SnCl₂ (10 mol%)

-

Temperature : 353 K

-

Solvent : Acetic anhydride

Acetylation of Preformed Quinoline Derivatives

Direct Acetylation Using Acetic Anhydride

Post-cyclization acetylation is a common strategy. A study demonstrated that heating 6-(4-nitrophenyl)-6,7-dihydro-5H-dioxolo[4,5-g]quinolin-8-one with acetic anhydride at 353 K for 90 minutes introduces the acetyl group at position 7. The reaction progress is monitored via thin-layer chromatography (TLC), with purification via silica gel column chromatography using chloroform–ethyl acetate (9:1 v/v).

Optimization Insights:

-

Reagent : Excess acetic anhydride (3 mL per 250 mg substrate)

-

Reaction Time : 90 minutes

-

Purification : Column chromatography (CHCl₃:EtOAc = 9:1)

Multi-Component Annulation Strategies

Representative Conditions:

-

Catalyst : CuI (10 mol%)

-

Base : Cs₂CO₃

-

Solvent : DMF

Acid-Catalyzed Condensation with Dicarbonyl Compounds

Piperonal Hybrid Synthesis

Quinoline-piperonal hybrids are synthesized via acid-catalyzed condensation of 6-amino-1,3-benzodioxole-5-carbaldehyde with dicarbonyl compounds. For instance, reacting piperonal derivatives with ethyl acetoacetate under triethylamine catalysis yields 6-methyl-dioxolo[4,5-g]quinoline-7-carboxylate. The acetyl group is introduced via keto-enol tautomerization during cyclization.

Critical Data:

Barbituric Acid-Mediated Cyclocondensation

Experimental Highlights:

-

Reagent : Barbituric acid (1 equiv)

-

Acid Catalyst : HCl (6 M, 15 drops)

-

Temperature : Reflux

Comparative Analysis of Synthetic Routes

| Method | Key Reagent | Catalyst | Yield (%) | Limitations |

|---|---|---|---|---|

| Friedländer Cyclization | 4,4-Dimethoxybutan-2-one | SnCl₂ | 60 | Requires nitro substrates |

| Acetylation | Acetic anhydride | None | 60 | Limited to preformed quinolines |

| Copper Catalysis | Sulfonyl azides | CuI | 52 | Narrow substrate scope |

| Acid-Catalyzed Condensation | Ethyl acetoacetate | Triethylamine | 53 | Long reaction time |

| Barbituric Acid Condensation | Barbituric acid | HCl | 62 | Forms pyrimidine byproducts |

Mechanistic Considerations

Acetyl Group Introduction

The 7-acetyl moiety is typically introduced via:

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of derivatives of quinoline compounds. For instance, compounds similar to 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, synthesized quinoline derivatives demonstrated MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .

Anticancer Properties

Research has also indicated that derivatives of this compound exhibit anticancer activity. A study involving synthesized compounds tested on the MCF-7 breast cancer cell line revealed that certain derivatives showed strong inhibition compared to the reference drug Doxorubicin. The anticancer efficacy was evaluated using the MTT assay, where specific compounds demonstrated significant cytotoxicity against cancer cells .

Synthesis and Characterization

The synthesis of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one typically involves multi-step organic reactions that include cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Photonic Materials

The unique chemical structure of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one allows it to be explored in photonic applications. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Sensor Development

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting various analytes. The integration of quinoline derivatives into sensor technology has been shown to enhance sensitivity and selectivity towards target molecules.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound could exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

- Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS: Not explicitly provided. Structure: Shares the dioxoloquinoline core but replaces the acetyl group with an ethyl carboxylate at position 7 and a chlorine at position 6. Synthesis: Prepared via iodination of ethyl 8-(aryl) derivatives (Scheme 3 in ), yielding moderate yields. Activity: Intermediate for bioactive derivatives; chlorine and carboxylate groups may enhance electrophilic reactivity compared to the acetyl substituent .

- 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) Structure: Chromen-8-one core instead of quinolin-8-one, with a benzylidene substituent. Activity: Demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) via MTT assay .

Heterocyclic Core Variants

- 7-Ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one (CAS 7233-16-1) Formula: C₁₁H₁₀N₂O₃ (MW 218.21 g/mol) . Structure: Quinazolinone core replaces quinolinone, with an ethyl group at position 7.

- Comparison: The isoquinoline core shifts the nitrogen position, affecting charge distribution and hydrogen-bonding capacity. This compound is a known alkaloid derivative with historical use in hemostasis .

Heteroatom and Functional Group Modifications

- 7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one (CAS 59851-74-0) Formula: C₁₀H₅ClN₂O₂ (MW 220.004 g/mol). Structure: Oxazolo ring replaces dioxolane, reducing oxygen content and increasing nitrogen. Properties: Higher topological polar surface area (51.2 Ų) and LogP (2.0) compared to the acetyl-substituted dioxoloquinolinone, suggesting altered membrane permeability .

Data Table: Key Compounds and Properties

Research Findings and Implications

- Synthetic Accessibility: The acetyl-substituted dioxoloquinolinone is synthesized via multi-step routes involving iodination and nucleophilic substitution (e.g., Scheme 3 in ). Comparatively, chromenone derivatives require aldol condensation for benzylidene introduction .

- Biological Activity: Chromenone derivatives (e.g., 4a) show superior cytotoxicity, likely due to extended conjugation and substituent bulkiness . In contrast, the acetyl group in the target compound may favor metabolic stability over potency.

- Physicochemical Properties : The dioxolane ring in the target compound enhances solubility relative to oxazolo analogues, as seen in the lower LogP of 1,3-dioxolo derivatives versus oxazolo compounds (LogP = 2.0) .

Biological Activity

1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- (CAS: 553636-63-8), is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cardioprotection. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 7-acetyl-1,3-dioxolo(4,5-g)quinolin-8(5H)-one is . Its structure includes a quinoline core fused with a dioxole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MDA-MB-231 Breast Cancer Cells : Compounds were tested at concentrations of 10 µM, 15 µM, and 25 µM. Notably, at 10 µM, cell viability dropped below 47% with certain analogues (3a and 5a) .

- PC-3 Prostate Cancer Cells : The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 28 µM to 48 µM across different derivatives. Compound 3b was particularly effective with a GI50 of 28 µM .

Cardioprotective Effects

In addition to its anticancer properties, this compound has shown promise in cardioprotection. In a study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes:

- Several derivatives significantly improved cell viability (up to 91.2%) compared to untreated controls. The presence of electron-withdrawing groups on the quinoline moiety was found to enhance this protective effect .

Structure-Activity Relationships (SAR)

The effectiveness of these compounds can be attributed to their structural features. Key findings include:

- Substituents : The presence of electron-withdrawing groups on the aromatic rings enhances biological activity.

- Ring Fusion : The dioxole ring contributes to the overall stability and bioactivity of the compound .

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Compound | MDA-MB-231 Viability (%) at 10 µM | PC-3 GI50 (µM) |

|---|---|---|

| 3a | <47 | 48 |

| 3b | ~30 | 28 |

| 4g | ~30 | - |

| 4h | ~30 | - |

Table 2: Cardioprotective Effects in H9c2 Cells

| Compound | Cell Viability (%) after DOX Treatment |

|---|---|

| 4i | 81.6 |

| 6a | 87.5 |

| 6d | 83.4 |

| 6e | 81.4 |

| 6k | 84.3 |

| 6m | 91.2 |

Case Studies

- In Vitro Studies : A series of quinoline derivatives were synthesized and tested for their growth-inhibitory potency across multiple cancer cell lines. Results indicated that modifications to the amide function significantly impacted their cytotoxicity .

- Doxorubicin-Induced Cardiotoxicity : The cardioprotective activity was evaluated using H9c2 cardiomyocytes exposed to doxorubicin. Compounds exhibited varying degrees of protection against cell death induced by the chemotherapeutic agent .

Q & A

Basic Research Questions

What are the standard synthetic routes for 7-acetyl-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the quinolinone core. For example, homophthalic acid derivatives can be condensed with acetylating agents under reflux conditions (e.g., acetic anhydride and sodium acetate) to introduce the acetyl group at position 7 . Key optimization parameters include:

- Temperature control : Excess heat may lead to side reactions like over-acetylation or ring-opening.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) is recommended for isolating high-purity products .

How can the structural integrity of 7-acetyl-1,3-dioxolo[4,5-g]quinolin-8(5H)-one be confirmed experimentally?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals: δ 2.27 (s, 3H, acetyl CH₃), δ 6.10 (s, 2H, dioxole CH₂), and δ 7.32 (s, 1H, quinolinone aromatic proton) .

- ¹³C NMR : Peaks at δ 174.6 (C=O of quinolinone) and δ 18.1 (acetyl CH₃) confirm key functional groups .

- IR spectroscopy : Strong absorption bands near 1622 cm⁻¹ (C=O stretch) and 1475 cm⁻¹ (C-O-C of dioxole) .

What in vitro assays are suitable for preliminary bioactivity screening of this compound?

The MTT assay is widely used for cytotoxicity screening. For example:

- Test against cancer cell lines (e.g., MCF-7, MDA-MB-231) at concentrations ranging from 1–100 μM .

- Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Validate results with flow cytometry to assess apoptosis induction .

Advanced Research Questions

How does the 7-acetyl group influence structure-activity relationships (SAR) compared to analogs with different substituents?

Comparative SAR studies reveal:

- Electron-withdrawing effects : The acetyl group enhances electrophilicity at position 7, improving interactions with biological targets (e.g., enzyme active sites) .

- Bioactivity contrast : Analogues with methyl or ethyl groups at position 7 show reduced cytotoxicity (IC₅₀ > 50 μM in MCF-7 cells) compared to the acetyl derivative (IC₅₀ ~ 12 μM) .

- Computational modeling : DFT calculations predict higher binding affinity for acetylated derivatives due to stronger hydrogen bonding with kinase domains .

How can contradictory bioactivity data across studies be resolved methodologically?

Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized protocols : Adopt consistent cell culture conditions (e.g., serum concentration, passage number) .

- Batch-to-batch validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98% .

- Mechanistic follow-up : Combine transcriptomic profiling (RNA-seq) with target-specific assays (e.g., kinase inhibition) to validate mode of action .

What advanced techniques are used to study interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified proteins (e.g., topoisomerase II) .

- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., π-π stacking with aromatic side chains) .

- Metabolomics : Track metabolic pathway disruptions via LC-MS/MS to elucidate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.